molecular formula C17H11F6N5OS B2493539 N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 329929-31-9

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No. B2493539
M. Wt: 447.36
InChI Key: QRRJHSVGAHTHAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis strategies for related compounds often involve multi-step chemical processes that include modifications to enhance pharmacological properties, such as potency, solubility, and selectivity. For instance, modifications on the sulfanylacetamide moiety have been explored to enhance the solubility and potency of glutaminase inhibitors (Shukla et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements that are crucial for their biological activity. Studies on the molecular structure elucidation, including NMR and crystallography, provide insights into how modifications affect the compound's pharmacological properties and interactions with biological targets.

Chemical Reactions and Properties

Compounds with the 3,5-bis(trifluoromethyl)phenyl moiety, such as those used in the Julia-Kocienski olefination, demonstrate the versatility and reactivity of these groups in synthesizing various derivatives. These reactions allow for the creation of compounds with potential applications in medicinal chemistry and drug design (Alonso et al., 2005).

Scientific Research Applications

  • Glutaminase Inhibition : A study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. The research identified potent GLS inhibitors with improved drug-like molecular properties, with one of the analogs showing similar potency and better solubility relative to BPTES. This analog demonstrated the ability to attenuate the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

  • Julia-Kocienski Olefination : Another study explored the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction with carbonyl compounds. This process was employed to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities (Alonso et al., 2005).

  • Synthesis of Sulfur- and Nitrogen-Containing Derivatives : In 2020, a study described the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives. These compounds demonstrated significant antioxidant effects and potential usefulness in creating drugs (Farzaliyev et al., 2020).

  • Application in OLEDs : A 2019 study involved the synthesis of red iridium(iii) complexes with Ir-S-P-S structures for use in organic light-emitting devices (OLEDs). These complexes demonstrated high phosphorescence quantum yields and good device performance (Su & Zheng, 2019).

  • Biogenic Amine Determination : Research in 2018 utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization and determination of specific biogenic amines in beverages using LC-tandem mass spectrometry and 19F NMR (Jastrzębska et al., 2018).

Safety And Hazards

Based on a similar compound, N-[3,5-Bis(trifluoromethyl)phenyl]thiourea, it is considered hazardous and toxic if swallowed .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N5OS/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-14(29)9-30-15-25-26-27-28(15)13-4-2-1-3-5-13/h1-8H,9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJHSVGAHTHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

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